Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate
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Description
Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C16H15NO6S and its molecular weight is 349.36. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Mechanisms
- Research has explored the reactions of sulfone derivatives in aqueous sodium hydroxide solutions, revealing products and by-products that provide insights into the reaction mechanisms of sulfones under alkaline conditions (Shaw & Miller, 1970).
- Investigations into the rearrangement of N-methyl-N-phenylnitramine have identified by-products and proposed mechanisms that contribute to our understanding of nitramine chemistry (Daszkiewicz, Nowakowska, & Kyzioł, 1998).
- A study on the electrophilic sulfenylation for the synthesis of protected (2R,3R)-3-mercaptoaspartic acid from L-aspartic acid highlights the utility of sulfone derivatives in synthesizing amino acid derivatives with potential applications in peptide chemistry (Shibata, Baldwin, Jacobs, & Wood, 1996).
Materials Science and Nonlinear Optics
- The growth and characterization of single crystals of chalcone derivatives, including sulfone-containing compounds, have been reported, with findings suggesting applications in nonlinear optics due to their optical properties (Parol, Upadhyaya, Prabhu, Lokanath, Taher, & Naraharisetty, 2020).
Synthesis and Drug Discovery
- The synthesis and crystal structure analysis of specific sulfonamide derivatives have been conducted, providing a foundation for potential applications in drug discovery and development (Alizadeh, Rostamnia, & Esmaili, 2007).
- Synthesized novel compounds, including sulfone derivatives, have been evaluated for their potential pesticidal activity, highlighting the role of these compounds in developing new agrochemicals (Borys, Korzyński, & Ochal, 2012).
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylmethyl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-11-6-8-12(9-7-11)24(21,22)10-14-13(16(18)23-2)4-3-5-15(14)17(19)20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSOLKNODPTFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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